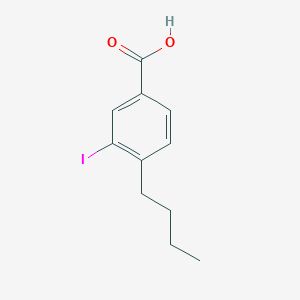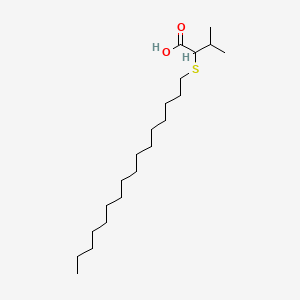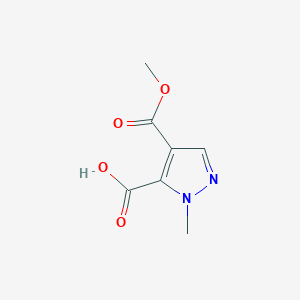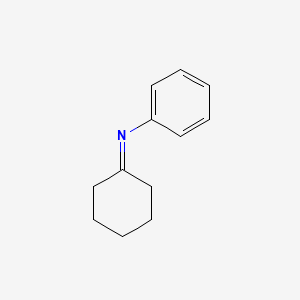
Cyclohexene, 1,2-diiodo-
描述
Cyclohexene, 1,2-diiodo- is an organic compound characterized by the presence of two iodine atoms attached to the first and second carbon atoms of a cyclohexene ring. This compound is a derivative of cyclohexene, which is a six-membered ring containing one double bond. The addition of iodine atoms significantly alters the chemical properties and reactivity of the molecule, making it a valuable compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: Cyclohexene, 1,2-diiodo- can be synthesized through the halogenation of cyclohexene. One common method involves the addition of iodine to cyclohexene in the presence of a catalyst or under specific reaction conditions. For example, the reaction can be carried out using iodine and a suitable solvent, such as chloroform or carbon tetrachloride, at room temperature. The reaction proceeds via the formation of a cyclic iodonium ion intermediate, which is then attacked by a second iodine molecule to yield the 1,2-diiodo product.
Industrial Production Methods: In an industrial setting, the production of cyclohexene, 1,2-diiodo- may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial production may incorporate purification steps such as distillation or recrystallization to obtain high-quality cyclohexene, 1,2-diiodo-.
化学反应分析
Types of Reactions: Cyclohexene, 1,2-diiodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of substituted cyclohexene derivatives.
Reduction Reactions: The compound can be reduced to cyclohexene or other partially deiodinated products using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Cyclohexene, 1,2-diiodo- can be oxidized to form diols or other oxygenated products using oxidizing agents such as potassium permanganate or osmium tetroxide.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions or amines in aqueous or alcoholic solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide in aqueous or organic solvents.
Major Products Formed:
Substitution: Substituted cyclohexene derivatives.
Reduction: Cyclohexene or partially deiodinated products.
Oxidation: Diols or other oxygenated products.
科学研究应用
Cyclohexene, 1,2-diiodo- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into molecules or to study the effects of halogenation on chemical reactivity.
Biology: Employed in biochemical studies to investigate the interactions of halogenated compounds with biological molecules and systems.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and pharmaceuticals.
作用机制
The mechanism of action of cyclohexene, 1,2-diiodo- involves the reactivity of the iodine atoms attached to the cyclohexene ring. The presence of iodine atoms makes the compound highly reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved in its reactions depend on the specific chemical context, such as the nature of the nucleophile or electrophile and the reaction conditions. For example, in substitution reactions, the iodine atoms can be displaced by nucleophiles, leading to the formation of new chemical bonds and products.
相似化合物的比较
Cyclohexene, 1,2-diiodo- can be compared with other halogenated cyclohexene derivatives, such as:
Cyclohexene, 1,2-dibromo-: Similar in structure but contains bromine atoms instead of iodine. It exhibits different reactivity and chemical properties due to the differences in halogen size and electronegativity.
Cyclohexene, 1,2-dichloro-: Contains chlorine atoms and has distinct reactivity compared to the diiodo compound. Chlorine is less reactive than iodine, leading to different reaction outcomes.
Cyclohexene, 1,2-difluoro-: Contains fluorine atoms and is significantly more stable and less reactive than the diiodo compound due to the strong carbon-fluorine bond.
The uniqueness of cyclohexene, 1,2-diiodo- lies in its high reactivity and the ability to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research.
属性
IUPAC Name |
1,2-diiodocyclohexene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8I2/c7-5-3-1-2-4-6(5)8/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCUOWKGUSQNNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8I2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553548 | |
| Record name | 1,2-Diiodocyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114493-71-9 | |
| Record name | 1,2-Diiodocyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Isoxazole, 3-[(2-chlorophenyl)methoxy]-4,5-dihydro-4,4-dimethyl-](/img/structure/B3045738.png)

![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B3045740.png)











